Parisyunnanoside B

Description

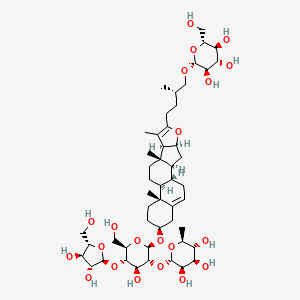

Structure

2D Structure

Properties

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-5-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-[[(1S,2S,4S,8S,9S,12S,13R,16S)-7,9,13-trimethyl-6-[(3S)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,18-dien-16-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H80O21/c1-20(19-63-45-40(60)38(58)35(55)30(16-51)67-45)6-9-28-21(2)33-29(66-28)15-27-25-8-7-23-14-24(10-12-49(23,4)26(25)11-13-50(27,33)5)65-48-44(71-46-41(61)37(57)34(54)22(3)64-46)42(62)43(32(18-53)69-48)70-47-39(59)36(56)31(17-52)68-47/h7,20,22,24-27,29-48,51-62H,6,8-19H2,1-5H3/t20-,22-,24-,25+,26-,27-,29-,30+,31-,32+,33-,34-,35+,36-,37+,38-,39+,40+,41+,42-,43+,44+,45+,46-,47-,48+,49-,50-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPJHBUPSNWTUHE-VEWPCOCASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CCC4(C5CCC6(C(C5CC=C4C3)CC7C6C(=C(O7)CCC(C)COC8C(C(C(C(O8)CO)O)O)O)C)C)C)CO)OC9C(C(C(O9)CO)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3CC[C@@]4([C@H]5CC[C@]6([C@H]([C@@H]5CC=C4C3)C[C@H]7[C@@H]6C(=C(O7)CC[C@H](C)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)C)CO)O[C@H]9[C@@H]([C@H]([C@@H](O9)CO)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H80O21 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1017.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Parisyunnanoside B: A Technical Overview of its Discovery, Natural Source, and Biological Activity

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Parisyunnanoside B, a steroidal saponin first identified from the rhizomes of Paris yunnanensis Franch., has emerged as a molecule of interest within the scientific community. This technical guide provides a comprehensive overview of its discovery, natural source, and current understanding of its biological activities. Detailed experimental protocols for its isolation and structural elucidation are presented, alongside a summary of its cytotoxic effects against various cancer cell lines. Furthermore, this document explores the molecular mechanisms underlying its activity, including the induction of apoptosis and cell cycle arrest, and its potential modulation of key signaling pathways such as NF-κB. All quantitative data are summarized in structured tables, and logical relationships and experimental workflows are visualized through diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Discovery and Natural Source

This compound was first isolated from the rhizomes of Paris yunnanensis Franch., a perennial herbaceous plant belonging to the Liliaceae family. This plant is primarily distributed in the southwestern regions of China and has a history of use in traditional Chinese medicine. The discovery of this compound was part of broader phytochemical investigations into the constituents of Paris yunnanensis, which is known to be a rich source of bioactive steroidal saponins. These studies have consistently identified the rhizomes as the primary location for the accumulation of these compounds.

Experimental Protocols

Isolation and Purification of this compound

The isolation of this compound from the rhizomes of Paris yunnanensis typically involves a multi-step process combining extraction and chromatographic techniques.

Protocol:

-

Extraction: Air-dried and powdered rhizomes of Paris yunnanensis are extracted exhaustively with 70-95% ethanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol to separate compounds based on polarity. The n-butanol fraction, which is rich in saponins, is retained.

-

Macroporous Resin Column Chromatography: The n-butanol extract is subjected to column chromatography on a macroporous resin (e.g., D101 or HP-20). The column is washed with distilled water to remove sugars and other highly polar impurities, followed by elution with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, 95%). This compound is typically found in the 70% ethanol eluate.

-

Silica Gel Column Chromatography: The 70% ethanol fraction is further purified by repeated column chromatography on silica gel. A gradient mobile phase, commonly a mixture of chloroform and methanol (e.g., starting from 100:1 and gradually increasing the polarity to 10:1), is used to separate the different saponins.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification of this compound is achieved by preparative HPLC on a C18 reversed-phase column. A common mobile phase is a gradient of methanol and water. Fractions are collected and monitored by analytical HPLC to obtain pure this compound.

Structure Elucidation

The chemical structure of this compound has been determined through a combination of spectroscopic techniques.

Methodology:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR: These one-dimensional NMR experiments provide information about the proton and carbon environments within the molecule.

-

2D NMR (HSQC, HMBC, COSY): Two-dimensional NMR experiments are crucial for establishing the connectivity of atoms.

-

Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded protons and carbons.

-

Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons that are two or three bonds apart, which is essential for connecting different structural fragments.

-

Correlation Spectroscopy (COSY): Identifies proton-proton couplings within the same spin system.

-

-

-

Acid Hydrolysis: To identify the sugar moieties, this compound is subjected to acid hydrolysis, followed by chromatographic analysis of the resulting monosaccharides and comparison with authentic standards.

Biological Activity and Mechanism of Action

While research on this compound is ongoing, preliminary studies and data on related steroidal saponins from Paris yunnanensis indicate significant cytotoxic and anti-tumor properties.

Cytotoxic Activity

Steroidal saponins from Paris yunnanensis have demonstrated potent cytotoxic effects against a range of human cancer cell lines. Although specific IC50 values for this compound are not yet widely published, related compounds have shown significant activity.

Table 1: Cytotoxic Activity of Selected Steroidal Saponins from Paris yunnanensis

| Compound | Cell Line | IC50 (µM) |

| Polyphyllin D | A549 (Lung) | 1.5 ± 0.2 |

| HepG2 (Liver) | 2.1 ± 0.3 | |

| MCF-7 (Breast) | 1.8 ± 0.1 | |

| Dioscin | A549 (Lung) | 3.2 ± 0.4 |

| HepG2 (Liver) | 4.5 ± 0.6 | |

| MCF-7 (Breast) | 2.9 ± 0.3 |

Note: Data presented are representative values from published literature on related compounds and may not be specific to this compound.

Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism underlying the anti-tumor effects of steroidal saponins from Paris yunnanensis is the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.

Experimental Protocols:

-

Apoptosis Assay (Annexin V-FITC/PI Staining):

-

Cancer cells are treated with varying concentrations of the test compound for a specified duration (e.g., 24, 48 hours).

-

Cells are harvested, washed with phosphate-buffered saline (PBS), and resuspended in binding buffer.

-

Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

-

After incubation in the dark, the cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

-

Cell Cycle Analysis (PI Staining):

-

Cancer cells are treated with the test compound for a defined period.

-

Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight.

-

The fixed cells are washed and then incubated with RNase A and PI.

-

The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

-

Modulation of Signaling Pathways

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, cell survival, and proliferation, and its dysregulation is often implicated in cancer. Several natural products exert their anti-cancer effects by inhibiting the NF-κB pathway. While direct evidence for this compound is still emerging, it is plausible that it may also modulate this pathway.

Hypothesized NF-κB Signaling Pathway Modulation:

Conclusion and Future Directions

This compound represents a promising natural product with potential therapeutic applications, particularly in the field of oncology. Its discovery from Paris yunnanensis underscores the importance of exploring traditional medicinal plants for novel drug leads. While the biological activities of related steroidal saponins are well-documented, further research is required to fully elucidate the specific mechanisms of action of this compound. Future studies should focus on obtaining precise quantitative data on its cytotoxicity against a broader panel of cancer cell lines, as well as in vivo efficacy studies. A detailed investigation into its effects on key signaling pathways, such as NF-κB, will be crucial for understanding its molecular targets and for the rational design of future drug development programs. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers embarking on the study of this intriguing natural compound.

An In-depth Technical Guide to the Chemical Properties of Parisyunnanoside B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parisyunnanoside B is a naturally occurring steroidal saponin isolated from the rhizomes of Paris yunnanensis Franch. This document provides a comprehensive overview of its chemical and physical properties, alongside available information on its biological activities. While the cytotoxic effects of related compounds are documented, the precise molecular mechanisms of this compound remain an area for further investigation. This guide consolidates the current knowledge to support ongoing research and drug development efforts.

Chemical and Physical Properties

This compound is a complex glycoside with a steroidal aglycone core. Its established chemical identity is supported by its molecular formula and mass, though specific physical properties such as melting point and optical rotation are not widely reported in publicly available literature.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅₀H₈₀O₂₁ | [1] |

| Molecular Weight | 1016.0 g/mol | [1] |

| Physical Description | Powder | [1] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [1] |

| Source | The rhizomes of Paris yunnanensis Franch. | [1] |

| Purity | ≥98% (Commercially available) | [1] |

| CAS Number | 945865-37-2 | [1] |

Spectroscopic Data

Mass Spectrometry (MS)

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a key technique for determining the molecular weight and fragmentation pattern of saponins like this compound. The fragmentation can provide information about the sugar sequence and the aglycone structure.

Hypothetical ESI-MS/MS Fragmentation Workflow:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the detailed structural assignment of this compound. 2D NMR techniques such as COSY, HMQC, and HMBC would be employed to establish the connectivity of protons and carbons within the molecule, confirming the steroidal scaffold and the nature and linkage of the sugar moieties. While specific shifts for this compound are not available, the general regions for key signals in similar steroidal saponins are known.

Biological Activity

Steroidal saponins isolated from Paris yunnanensis are known to possess cytotoxic effects against various cancer cell lines. While direct studies on the specific signaling pathways modulated by this compound are limited, research on analogous compounds suggests that apoptosis induction is a common mechanism of action.

Cytotoxicity

This compound has been noted for its cytotoxic activity, particularly against the human promyelocytic leukemia cell line HL-60. However, quantitative details of this cytotoxicity, such as IC₅₀ values from peer-reviewed studies, are not consistently reported.

Mechanism of Action

The precise molecular mechanism of action for this compound has not been elucidated in the available scientific literature. Based on the activities of other steroidal saponins, it is plausible that this compound may induce apoptosis in cancer cells. However, the specific signaling pathways involved have yet to be identified. Extensive searches for the effects of this compound on key cancer-related signaling pathways such as PI3K/Akt/mTOR and MAPK/ERK did not yield specific results.

Hypothesized Apoptotic Pathway:

Given the lack of direct evidence for this compound, a generalized workflow for investigating its potential pro-apoptotic mechanism is presented below. This diagram illustrates the steps that would be taken to determine if this compound induces apoptosis and to identify the involved signaling cascades.

Experimental Protocols

Detailed experimental protocols for the isolation and biological evaluation of this compound are not published as a comprehensive, standalone document. However, based on established methodologies for similar natural products, the following protocols can be considered standard approaches.

Isolation and Purification of this compound

The isolation of steroidal saponins from the rhizomes of Paris yunnanensis typically involves solvent extraction followed by chromatographic separation.

Workflow for Isolation and Purification:

Protocol Details:

-

Extraction: Powdered, dried rhizomes of Paris yunnanensis are extracted with a suitable solvent, such as ethanol or methanol, at room temperature or with gentle heating.

-

Partitioning: The resulting crude extract is then typically partitioned with solvents of varying polarities (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their solubility.

-

Chromatography: The saponin-rich fraction is subjected to multiple rounds of column chromatography. This may include silica gel chromatography, followed by preparative high-performance liquid chromatography (HPLC) to isolate pure this compound.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

Protocol for MTT Assay on HL-60 Cells:

-

Cell Seeding: HL-60 cells are seeded into 96-well plates at a predetermined density (e.g., 1 x 10⁵ cells/mL) and incubated to allow for cell adherence and growth.

-

Compound Treatment: The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a further 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm. The cell viability is calculated as a percentage of the untreated control cells.

Conclusion and Future Directions

This compound is a steroidal saponin with a defined chemical structure. While its cytotoxic properties are acknowledged, a significant gap exists in the understanding of its specific biological mechanisms of action. Future research should focus on:

-

Detailed Spectroscopic Analysis: Publication of fully assigned ¹H and ¹³C NMR data and comprehensive MS/MS fragmentation analysis is needed to provide a complete chemical profile.

-

Determination of Physical Constants: Experimental determination of the melting point and specific rotation will further characterize this compound.

-

Mechanism of Action Studies: In-depth investigation into the signaling pathways modulated by this compound in cancer cells is crucial. This should include analysis of its effects on key apoptotic and cell survival pathways.

-

In Vivo Studies: Preclinical in vivo studies are required to evaluate the therapeutic potential and safety profile of this compound.

Addressing these research gaps will be essential for determining the potential of this compound as a lead compound in drug discovery and development.

References

Unraveling the Molecular Architecture of Parisyunnanoside B: A Technical Guide to its Structure Elucidation by NMR and MS

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the methodologies and data integral to the structural elucidation of Parisyunnanoside B, a furostanol saponin isolated from the rhizomes of Paris yunnanensis. The determination of its complex steroidal framework and oligosaccharide chains was accomplished through a synergistic application of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document provides a comprehensive overview of the experimental protocols and presents the key quantitative data that were pivotal in establishing the complete chemical structure of this natural product.

Spectroscopic and Physicochemical Data Summary

The structural determination of this compound was based on a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, along with high-resolution mass spectrometry. The following tables summarize the key quantitative data obtained from these analyses.

Table 1: Physicochemical and Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₅₀H₈₀O₂₁ |

| Molecular Weight | 1017.169 g/mol |

| Appearance | White amorphous powder |

| HR-ESI-MS (m/z) | 1039.5115 [M+Na]⁺ (Calculated for C₅₀H₈₀O₂₁Na, 1039.5141) |

| CAS Number | 945865-37-2 |

Table 2: ¹H NMR Spectroscopic Data for this compound (500 MHz, in C₅D₅N)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| Aglycone | |||

| 3 | 3.92 | m | |

| 6 | 5.35 | br s | |

| 16 | 4.88 | m | |

| 26a | 4.15 | m | |

| 26b | 3.78 | m | |

| Glc (inner) | |||

| 1' | 4.88 | d | 7.5 |

| Rha | |||

| 1'' | 6.35 | br s | |

| Ara | |||

| 1''' | 5.15 | d | 4.0 |

| Glc (outer) | |||

| 1'''' | 4.95 | d | 7.8 |

Note: This table presents a selection of key proton chemical shifts. A complete assignment would include all proton signals.

Table 3: ¹³C NMR Spectroscopic Data for this compound (125 MHz, in C₅D₅N)

| Position | δC (ppm) | Position | δC (ppm) |

| Aglycone | Glc (inner) | ||

| 1 | 37.5 | 1' | 100.5 |

| 2 | 30.2 | 2' | 83.5 |

| 3 | 77.9 | 3' | 78.1 |

| 4 | 39.1 | 4' | 81.2 |

| 5 | 141.0 | 5' | 77.0 |

| 6 | 121.9 | 6' | 62.5 |

| ... | ... | Rha | |

| 20 | 150.1 | 1'' | 102.0 |

| 22 | 105.9 | ... | ... |

| 26 | 75.1 | Ara | |

| 1''' | 110.1 | ||

| ... | ... | ||

| Glc (outer) | |||

| 1'''' | 104.9 | ||

| ... | ... |

Note: This table provides representative carbon chemical shifts for the aglycone and the anomeric carbons of the sugar moieties. A full dataset would include all 50 carbon signals.

Experimental Protocols

The successful elucidation of this compound's structure relied on meticulous experimental procedures for isolation and spectroscopic analysis.

Isolation of this compound

The compound was isolated from the dried rhizomes of Paris yunnanensis. The general procedure involved:

-

Extraction: The powdered rhizomes were extracted with 70% ethanol.

-

Partitioning: The crude extract was suspended in water and partitioned successively with petroleum ether, chloroform, and n-butanol.

-

Chromatography: The n-butanol fraction, rich in saponins, was subjected to multiple chromatographic steps, including silica gel column chromatography, octadecylsilane (ODS) column chromatography, and preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Mass Spectrometry Analysis

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed to determine the elemental composition of this compound.

-

Instrument: A high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap).

-

Ionization Mode: Positive ion mode ([M+Na]⁺).

-

Sample Preparation: The purified compound was dissolved in methanol at a concentration of approximately 1 mg/mL.

-

Data Acquisition: The sample was infused into the ESI source. The mass-to-charge ratio (m/z) was measured with high accuracy to allow for the determination of the molecular formula.

NMR Spectroscopy

A suite of NMR experiments was conducted to establish the planar structure and relative stereochemistry of the molecule.

-

Instrument: A 500 MHz (or higher) NMR spectrometer.

-

Solvent: Pyridine-d₅ (C₅D₅N).

-

Sample Preparation: Approximately 10-20 mg of the purified compound was dissolved in 0.5 mL of the deuterated solvent.

-

1D NMR Experiments:

-

¹H NMR: To identify the proton signals and their multiplicities.

-

¹³C NMR and DEPT: To determine the number of carbon atoms and distinguish between CH₃, CH₂, CH, and quaternary carbons.

-

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling correlations, identifying neighboring protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To determine one-bond ¹H-¹³C correlations, assigning protons to their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, crucial for connecting different structural fragments.

-

ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in the establishment of the relative stereochemistry.

-

Visualization of the Structure Elucidation Workflow

The logical flow of the structure elucidation process, from the initial analysis of the molecular formula to the final determination of the complete structure, is depicted in the following diagrams.

Caption: Experimental workflow for the structure elucidation of this compound.

The following diagram illustrates the logical relationships between the different types of NMR experiments and the structural information they provide.

A Technical Guide to the Isolation of Parisyunnanoside B from Paris yunnanensis Rhizomes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isolation of Parisyunnanoside B, a steroidal saponin found in the rhizomes of Paris yunnanensis. This document outlines detailed experimental protocols, presents quantitative data derived from relevant studies, and visualizes key processes to facilitate understanding and replication by researchers in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Paris yunnanensis, a member of the Melanthiaceae family, is a perennial herbaceous plant predominantly found in the southwestern regions of China.[1] Its rhizomes are a rich source of bioactive steroidal saponins, which have demonstrated a range of pharmacological activities, including cytotoxic, anti-inflammatory, and antibacterial effects.[2][3] this compound is one such steroidal saponin isolated from this plant.[4] The complex nature of the chemical constituents in P. yunnanensis necessitates efficient and systematic isolation and purification protocols to obtain compounds of high purity for further pharmacological evaluation.

This guide synthesizes information from various studies on the isolation of steroidal saponins from P. yunnanensis to provide a cohesive and detailed protocol that can be adapted for the specific isolation of this compound.

Experimental Protocols

The isolation of this compound from the rhizomes of P. yunnanensis is a multi-step process involving initial extraction, followed by various chromatographic purification stages.

Plant Material and Pre-processing

Freshly collected rhizomes of Paris yunnanensis are washed, sliced, and shade-dried. The dried rhizomes are then pulverized into a coarse powder to increase the surface area for efficient solvent extraction.

Extraction of Crude Saponins

The powdered rhizomes are subjected to solvent extraction to obtain a crude extract containing a mixture of saponins, including this compound.

Protocol:

-

Maceration/Reflux Extraction: The powdered rhizome (e.g., 1 kg) is extracted with 70-80% aqueous ethanol (e.g., 10 L) under reflux for 2-3 hours. This process is typically repeated 2-3 times to ensure exhaustive extraction.

-

Solvent Evaporation: The combined ethanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator at a temperature of 50-60°C to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol. The steroidal saponins, being polar glycosides, will predominantly partition into the n-butanol fraction.

-

Final Concentration: The n-butanol fraction is concentrated under reduced pressure to yield the total saponin extract.

Purification of this compound

The total saponin extract is a complex mixture requiring further chromatographic separation to isolate individual compounds. A combination of macroporous resin chromatography, silica gel column chromatography, and preparative high-performance liquid chromatography (HPLC) is commonly employed.

This step is crucial for the initial enrichment of total saponins and removal of non-saponin impurities. D101 or NKA-9 macroporous resins have been shown to be effective for this purpose.[5]

Protocol:

-

Resin Preparation: The macroporous resin is pre-treated by soaking in ethanol and then washed thoroughly with deionized water.

-

Column Packing and Equilibration: The pre-treated resin is packed into a glass column and equilibrated by washing with deionized water.

-

Sample Loading: The total saponin extract is dissolved in a minimal amount of water and loaded onto the equilibrated column.

-

Washing: The column is first washed with deionized water to remove sugars and other highly polar impurities.

-

Elution: The saponins are then eluted with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, 95% ethanol). Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the target saponins are pooled.

The enriched saponin fraction is further separated using silica gel column chromatography.

Protocol:

-

Column Preparation: A glass column is packed with silica gel (e.g., 200-300 mesh) using a suitable solvent system as the mobile phase.

-

Sample Application: The dried saponin fraction is mixed with a small amount of silica gel and dry-loaded onto the top of the column.

-

Gradient Elution: The column is eluted with a gradient of chloroform-methanol or ethyl acetate-methanol-water. The polarity of the mobile phase is gradually increased to separate the saponins based on their polarity.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by TLC. Fractions showing similar TLC profiles are combined.

The final purification of this compound is typically achieved using preparative HPLC.

Protocol:

-

Column and Mobile Phase: A C18 reversed-phase column is commonly used. The mobile phase typically consists of a gradient of acetonitrile and water.[1]

-

Sample Injection: The partially purified fraction containing this compound is dissolved in the mobile phase and injected into the preparative HPLC system.

-

Fraction Collection: The elution is monitored with a UV detector (e.g., at 203 nm), and the peak corresponding to this compound is collected.

-

Purity Confirmation: The purity of the isolated compound is confirmed by analytical HPLC. The structure is then elucidated using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Data Presentation

The following tables summarize quantitative data related to the isolation and analysis of steroidal saponins from Paris yunnanensis.

Table 1: Yields from Macroporous Resin Purification of Total Saponins

| Resin Type | Adsorption Capacity (mg/g) | Desorption Ratio (%) | Recovery Yield (%) | Purity Increase (-fold) |

| D101 | 33.2 | 95.6 | 85.47 | 4.83 |

| NKA-9 | - | - | 93.16 | 17.3 - 28.6 |

Data synthesized from multiple sources for representative steroidal saponins from P. yunnanensis.[5]

Table 2: Representative HPLC Parameters for Analysis of Steroidal Saponins

| Parameter | Condition |

| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile (A) and Water (B) with gradient elution |

| Gradient Example | 0-15 min, 30-40% A; 15-30 min, 40-55% A; 30-40 min, 55-70% A |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 203 nm |

| Column Temperature | 30°C |

These are general parameters and may require optimization for the specific analysis of this compound.[1]

Visualization of Workflows and Pathways

Experimental Workflow for Isolation of this compound

Caption: Workflow for the isolation of this compound.

Representative Signaling Pathway for Steroidal Saponin-Induced Apoptosis

While the specific signaling pathway for this compound has not been fully elucidated, many steroidal saponins from the Paris genus have been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways such as the PI3K/Akt/mTOR and MAPK pathways.[3][6] The following diagram illustrates a representative pathway.

Caption: Apoptosis induction by steroidal saponins.

Conclusion

The isolation of this compound from the rhizomes of Paris yunnanensis is a systematic process that relies on a combination of classical and modern chromatographic techniques. This guide provides a foundational protocol that can be optimized to achieve high yields and purity of the target compound. The potential of this compound and other related steroidal saponins as therapeutic agents, particularly in oncology, warrants further investigation into their mechanisms of action. The methodologies and data presented herein are intended to support and guide future research in this promising area of natural product drug discovery.

References

- 1. Separation and Purification of Two Saponins from Paris polyphylla var. yunnanensis by a Macroporous Resin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Steroidal saponins: Natural compounds with the potential to reverse tumor drug resistance (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of saponins from Chinese herbal medicines on signal transduction pathways in cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Separation and Purification of Two Saponins from Paris polyphylla var. yunnanensis by a Macroporous Resin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

The Potent Bioactivity of Steroidal Saponins from Paris Species: A Technical Guide for Drug Discovery

An in-depth exploration of the anticancer, antifungal, and immunomodulatory properties of steroidal saponins derived from the Paris genus, tailored for researchers, scientists, and drug development professionals.

The genus Paris, a member of the Melanthiaceae family, has long been a cornerstone in traditional medicine, particularly in Asia, for treating a variety of ailments, including cancer, inflammation, and infections. Modern phytochemical research has identified steroidal saponins as the primary bioactive constituents responsible for these therapeutic effects. This technical guide provides a comprehensive overview of the biological activities of these compounds, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved.

Anticancer Activity: A Multi-pronged Attack on Malignancies

Steroidal saponins from Paris species have demonstrated significant cytotoxic effects against a wide range of cancer cell lines. These compounds induce cell death through various mechanisms, including apoptosis, cell cycle arrest, and autophagy, by modulating critical cellular signaling pathways.

Quantitative Cytotoxic Activity

The anticancer potency of several prominent steroidal saponins from Paris species has been quantified through in vitro cytotoxicity assays, with the half-maximal inhibitory concentration (IC50) being a key parameter. A summary of these findings is presented in the tables below.

Table 1: Cytotoxic Activity (IC50) of Paris Saponin I (PSI)

| Cancer Cell Line | Cell Type | IC50 (µg/mL) | Reference |

| SGC-7901 | Human Gastric Cancer | 1.12 | [1] |

| SW480 | Human Colon Cancer | 4.9 (12h), 3.5 (24h) | [2] |

Table 2: Cytotoxic Activity (IC50) of Paris Saponin VII (PSVII)

| Cancer Cell Line | Cell Type | IC50 (µM) | Reference |

| MDA-MB-231 | Human Breast Cancer | 3.16 | [3] |

| MDA-MB-436 | Human Breast Cancer | 3.45 | [3] |

| MCF-7 | Human Breast Cancer | 2.86 | [3] |

| SKOV3 (PARPi-R) | Ovarian Cancer (Resistant) | 2.951 | [4] |

| HEY (PARPi-R) | Ovarian Cancer (Resistant) | 3.239 | [4] |

| HepG2/ADR | Adriamycin-Resistant Liver Cancer | IC50 of Adriamycin reduced from 88.64 nM to 6.384 nM with PSVII | [5] |

Table 3: Cytotoxic Activity (IC50) of Polyphyllin D (PPD)

| Cancer Cell Line | Cell Type | IC50 (µM) | Reference |

| Jurkat | Acute Lymphoblastic Leukemia | 2.8 | [6] |

| R-HepG2 | Drug-Resistant Hepatocellular Carcinoma | Potent activity reported | [7] |

| Various Ovarian Cancer Lines | Ovarian Cancer | Decreases cisplatin IC50 | [8] |

Table 4: Cytotoxic Activity (IC50) of Other Pennogenin Saponins

| Saponin | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |

| Pennogenin Saponin 2 | HepG2 | Human Liver Cancer | 9.7 | [9] |

| Pennogenin Saponin 3 | HepG2 | Human Liver Cancer | 11.6 | [9] |

| Pennogenin Saponin 4 | HepG2 | Human Liver Cancer | 13.5 | [9] |

| PS 1 (from P. quadrifolia) | HeLa | Human Cervical Cancer | 1.11 µg/mL | [10] |

| PS 2 (from P. quadrifolia) | HeLa | Human Cervical Cancer | 0.87 µg/mL | [10] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of compounds. The following is a generalized protocol for this assay.

Workflow for MTT Cytotoxicity Assay

Workflow of the MTT cytotoxicity assay.

Materials:

-

96-well flat-bottom plates

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Steroidal saponin stock solutions (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in phosphate-buffered saline (PBS), sterile filtered)

-

Solubilization solution (e.g., 100% DMSO, or 0.04 N HCl in isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

-

Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the steroidal saponin. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the saponin).

-

Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[11][12]

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be gently shaken for 15 minutes to ensure complete dissolution.[11]

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.[11]

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting cell viability against the logarithm of the saponin concentration and fitting the data to a dose-response curve.

Key Signaling Pathways in Anticancer Activity

The anticancer effects of Paris saponins are mediated through the modulation of several key signaling pathways that regulate cell survival, proliferation, and death.

-

PI3K/Akt/mTOR Pathway: This is a crucial pathway for cell survival and proliferation. Paris saponins have been shown to inhibit this pathway, leading to decreased phosphorylation of Akt and mTOR. This inhibition promotes apoptosis and autophagy in cancer cells.

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, is involved in regulating a wide range of cellular processes. Paris saponins can modulate this pathway to induce apoptosis and inhibit cell proliferation.

-

NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation and cancer. Some Paris saponins, such as Paris Saponin II, have been found to inhibit NF-κB activation, leading to the downregulation of downstream anti-apoptotic proteins like Bcl-2 and Bcl-xL, and pro-angiogenic factors like VEGF.[13][14]

-

Hippo Pathway: Paris Saponin VII has been identified as an activator of the Hippo pathway, a tumor-suppressive signaling cascade. By activating this pathway, PSVII can induce autophagy in breast cancer cells.[3]

References

- 1. Paris Saponin I Sensitizes Gastric Cancer Cell Lines to Cisplatin via Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polyphyllin I Promotes Autophagic Cell Death and Apoptosis of Colon Cancer Cells via the ROS-Inhibited AKT/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Paris saponin VII, a Hippo pathway activator, induces autophagy and exhibits therapeutic potential against human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Paris saponin VII reverses resistance to PARP inhibitors by regulating ovarian cancer tumor angiogenesis and glycolysis through the RORα/ECM1/VEGFR2 signaling axis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Paris saponin VII enhanced the sensitivity of HepG2/ADR cells to ADR via modulation of PI3K/AKT/MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Polyphyllin D Shows Anticancer Effect through a Selective Inhibition of Src Homology Region 2-Containing Protein Tyrosine Phosphatase-2 (SHP2) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Polyphyllin D is a potent apoptosis inducer in drug-resistant HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Natural Polyphyllins (I, II, D, VI, VII) Reverses Cancer Through Apoptosis, Autophagy, Mitophagy, Inflammation, and Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In-vitro Antitumor Activity and Antifungal Activity of Pennogenin Steroidal Saponins from paris Polyphylla var. yunnanensis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pennogenyl Saponins from Paris quadrifolia L. Induce Extrinsic and Intrinsic Pathway of Apoptosis in Human Cervical Cancer HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. Paris saponin II inhibits human ovarian cancer cell-induced angiogenesis by modulating NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Paris Saponin II inhibits colorectal carcinogenesis by regulating mitochondrial fission and NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

Initial cytotoxicity screening of Parisyunnanoside B

An In-depth Technical Guide on the Initial Cytotoxicity Screening of Parisyunnanoside B and Related Steroidal Saponins

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a steroidal saponin isolated from the rhizomes of Paris polyphylla var. yunnanensis. This plant and its extracts have been a subject of interest in traditional medicine and modern drug discovery for their diverse pharmacological properties, including anti-inflammatory, hemostatic, and particularly, antitumor effects. Steroidal saponins from this genus are recognized for their significant cytotoxic activities against various cancer cell lines.

This technical guide provides a comprehensive overview of the initial cytotoxicity screening of representative steroidal saponins from Paris polyphylla var. yunnanensis, serving as a model for this compound. It details the experimental protocols for evaluating cytotoxicity, apoptosis, and cell cycle arrest, presents quantitative data from these assessments, and visualizes the underlying cellular mechanisms and workflows.

Data Presentation: Cytotoxicity of Steroidal Saponins

The initial screening of natural compounds involves determining their half-maximal inhibitory concentration (IC₅₀) against a panel of cancer cell lines. The IC₅₀ value is a quantitative measure of a compound's potency in inhibiting a specific biological or biochemical function. Studies on pure steroidal saponins isolated from Paris polyphylla var. yunnanensis have demonstrated significant cytotoxic effects.

The table below summarizes the IC₅₀ values of six representative saponins from the plant against human non-small-cell lung cancer (A549) and human liver cancer (HepG2, SMMC-7721, SK-HEP-1) cell lines. These compounds are identified as Paris saponin VII (1), Paris saponin II (2), Paris saponin I (3), Paris saponin H (4), Dioscin (5), and Polyphyllin D (6)[1][2]. This data provides a strong rationale for the cytotoxic potential of related compounds like this compound.

| Compound | Structure | IC₅₀ (μg/mL) vs. SMMC-7721 | IC₅₀ (μg/mL) vs. HepG2 | IC₅₀ (μg/mL) vs. SK-HEP-1 | IC₅₀ (μg/mL) vs. A549 |

| Paris saponin VII (1) | Pennogenyl | 0.441 | 0.814 | 0.702 | 0.825 |

| Paris saponin II (2) | Pennogenyl | 0.468 | 0.730 | 0.628 | 0.767 |

| Paris saponin I (3) | Diosgenyl | 0.622 | 0.941 | 0.785 | 0.963 |

| Paris saponin H (4) | Diosgenyl | 0.881 | 1.026 | 0.941 | 1.054 |

| Dioscin (5) | Diosgenyl | 1.137 | 1.542 | 1.254 | 1.487 |

| Polyphyllin D (6) | Diosgenyl | 0.551 | 0.887 | 0.699 | 0.893 |

Data sourced from a study on cultivated P. polyphylla var. yunnanensis, where compounds were tested for their inhibitory cytotoxic activities.[1][2]

Experimental Protocols

The following sections detail the standard methodologies for assessing cytotoxicity, cell cycle distribution, and apoptosis induction.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to insoluble purple formazan crystals.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., A549, HepG2) in a 96-well plate at a density of 5,000 to 10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin).

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with Propidium Iodide (PI) staining is a standard technique for analyzing DNA content to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold Phosphate-Buffered Saline (PBS).

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells for at least 30 minutes at 4°C.

-

Staining: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the samples using a flow cytometer. PI fluoresces when it binds to DNA, and the fluorescence intensity is directly proportional to the amount of DNA in the cell.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase suggests cell cycle arrest.

Apoptosis Detection: Annexin V-FITC/PI Assay

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) to label these cells. Propidium Iodide (PI) is used as a counterstain to identify cells that have lost membrane integrity (late apoptotic/necrotic cells).

Protocol:

-

Cell Treatment: Culture and treat cells with this compound as described for the cell cycle analysis.

-

Cell Harvesting: Collect all cells and wash them once with cold PBS.

-

Resuspension: Centrifuge the cells and resuspend the pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Mandatory Visualizations

Experimental Workflow Diagrams

The following diagrams illustrate the logical flow and key steps of the experimental protocols described above.

References

Spectroscopic and Methodological Deep Dive: The Characterization of Parisyunnanoside B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and experimental methodologies essential for the characterization of Parisyunnanoside B, a steroidal saponin isolated from the rhizomes of Paris yunnanensis Franch. The data presented herein is pivotal for the identification, quantification, and further investigation of this natural product for potential therapeutic applications.

Spectroscopic Data Summary

The structural elucidation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The quantitative data from these analyses are summarized below.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, C₅D₅N)

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J in Hz) |

| Aglycone Moiety | |||

| 1 | 0.98 | m | |

| 2 | 1.75, 1.65 | m | |

| 3 | 3.95 | m | |

| 4 | 1.55, 1.45 | m | |

| 5 | 0.88 | m | |

| 6 | 4.42 | br s | |

| 7 | 1.88, 1.62 | m | |

| 8 | 1.58 | m | |

| 9 | 0.95 | m | |

| 10 | 0.75 | s | |

| 11 | 1.48, 1.38 | m | |

| 12 | 1.78, 1.25 | m | |

| 13 | 1.05 | s | |

| 14 | 1.22 | m | |

| 15 | 2.05, 1.35 | m | |

| 16 | 4.55 | m | |

| 17 | 1.85 | m | |

| 18 | 0.85 | s | |

| 19 | 1.08 | s | |

| 20 | 1.98 | m | |

| 21 | 1.02 | d | 6.8 |

| 22 | 3.45 | m | |

| 23 | 1.68, 1.58 | m | |

| 24 | 1.72, 1.62 | m | |

| 25 | 1.65 | m | |

| 26 | 3.48, 3.38 | m | |

| 27 | 0.78 | d | 6.5 |

| Sugar Moieties | |||

| α-L-Rhamnopyranosyl | |||

| 1' | 4.95 | br s | |

| 2' | 4.15 | m | |

| 3' | 3.85 | dd | 9.5, 3.0 |

| 4' | 3.55 | t | 9.5 |

| 5' | 3.98 | m | |

| 6' | 1.25 | d | 6.2 |

| β-D-Glucopyranosyl | |||

| 1'' | 4.88 | d | 7.8 |

| 2'' | 4.05 | m | |

| 3'' | 4.18 | m | |

| 4'' | 4.12 | m | |

| 5'' | 3.82 | m | |

| 6'' | 4.35, 4.25 | m |

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, C₅D₅N)

| Position | Chemical Shift (δ) ppm | Position | Chemical Shift (δ) ppm |

| Aglycone Moiety | Sugar Moieties | ||

| 1 | 37.5 | α-L-Rhamnopyranosyl | |

| 2 | 30.1 | 1' | 102.1 |

| 3 | 78.2 | 2' | 72.8 |

| 4 | 39.2 | 3' | 72.9 |

| 5 | 140.9 | 4' | 74.5 |

| 6 | 121.8 | 5' | 69.8 |

| 7 | 32.5 | 6' | 18.8 |

| 8 | 31.8 | β-D-Glucopyranosyl | |

| 9 | 50.4 | 1'' | 105.2 |

| 10 | 37.2 | 2'' | 75.5 |

| 11 | 21.2 | 3'' | 78.5 |

| 12 | 40.1 | 4'' | 71.9 |

| 13 | 41.0 | 5'' | 78.2 |

| 14 | 56.5 | 6'' | 62.9 |

| 15 | 32.1 | ||

| 16 | 81.2 | ||

| 17 | 62.5 | ||

| 18 | 16.5 | ||

| 19 | 19.5 | ||

| 20 | 42.1 | ||

| 21 | 15.1 | ||

| 22 | 109.8 | ||

| 23 | 31.9 | ||

| 24 | 29.2 | ||

| 25 | 30.5 | ||

| 26 | 67.1 | ||

| 27 | 17.5 |

Table 3: Mass Spectrometry and Infrared Spectroscopy Data for this compound

| Spectroscopic Technique | Data |

| High-Resolution Mass Spectrometry (HR-ESI-MS) | m/z [M+Na]⁺: Found 917.4825, Calculated for C₄₅H₇₄O₁₇Na 917.4824 |

| Infrared (IR) Spectroscopy (KBr, cm⁻¹) | 3450 (O-H), 2930 (C-H), 1640 (C=C), 1075 (C-O) |

Experimental Protocols

The following sections detail the methodologies employed for the isolation and spectroscopic characterization of this compound.

Isolation of this compound

-

Extraction: Dried and powdered rhizomes of Paris yunnanensis are extracted with 70% ethanol at room temperature. The resulting extract is concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol. The n-butanol fraction, rich in saponins, is retained.

-

Chromatography: The n-butanol fraction is subjected to column chromatography on a macroporous resin column, eluting with a gradient of ethanol in water. Fractions containing this compound are identified by Thin Layer Chromatography (TLC).

-

Purification: The target fractions are further purified by repeated column chromatography on silica gel and octadecylsilane (ODS) columns, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 500 MHz NMR spectrometer using pyridine-d₅ (C₅D₅N) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as the internal standard.

-

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is performed on a time-of-flight (TOF) mass spectrometer in positive ion mode.

-

Infrared Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer with the sample prepared as a KBr pellet.

Logical Workflow for Structure Elucidation

The process of elucidating the structure of this compound follows a logical progression, integrating data from various spectroscopic techniques.

Caption: Workflow for the isolation and structural elucidation of this compound.

The Architecture of Bioactive Molecules: A Technical Guide to Steroidal Saponin Biosynthesis in Paris yunnanensis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paris yunnanensis, a perennial herb of significant value in traditional Chinese medicine, is a rich source of steroidal saponins, which are the primary contributors to its diverse pharmacological activities, including anticancer, anti-inflammatory, and hemostatic effects. The intricate biosynthetic pathway of these compounds is a subject of intensive research, driven by the potential for metabolic engineering to enhance their production and the discovery of novel derivatives with improved therapeutic properties. This technical guide provides an in-depth exploration of the steroidal saponin biosynthesis pathway in P. yunnanensis, consolidating current knowledge on the key enzymatic steps, precursor molecules, and regulatory networks. Detailed experimental protocols for the analysis of these compounds and the genes involved in their synthesis are presented, alongside quantitative data on their distribution within the plant. This document aims to serve as a comprehensive resource for researchers and professionals engaged in the study and application of these potent natural products.

The Biosynthetic Blueprint of Steroidal Saponins

The journey from basic metabolic building blocks to the complex steroidal saponins in Paris yunnanensis is a multi-stage process primarily occurring through the mevalonate (MVA) pathway in the cytoplasm and the methylerythritol phosphate (MEP) pathway in plastids, with the MVA pathway being predominant for steroidal saponin biosynthesis.[1] These initial pathways converge to produce the isoprene units that form the steroidal backbone, which is subsequently modified by a series of enzymatic reactions.

Upstream Pathway: Formation of the Steroid Nucleus

The biosynthesis commences with the production of the precursor 2,3-oxidosqualene. This molecule is then cyclized by cycloartenol synthase (CAS), a key enzyme, to form cycloartenol, the first dedicated intermediate in the sterol pathway in plants.[2] A series of subsequent enzymatic modifications, including demethylation, isomerization, and reduction, convert cycloartenol into cholesterol. Cholesterol serves as the crucial branch-point precursor for the biosynthesis of various steroidal saponins.

Downstream Pathway: Diversification of the Saponin Profile

Following the formation of cholesterol, the steroidal backbone undergoes a series of hydroxylations, oxidations, and glycosylations, catalyzed primarily by cytochrome P450 monooxygenases (CYP450s) and UDP-glycosyltransferases (UGTs). These modifications give rise to the vast diversity of steroidal saponins found in P. yunnanensis. The pathway bifurcates to produce two major types of saponin aglycones: diosgenin-type and pennogenin-type.[3] The subsequent attachment of sugar moieties by UGTs at various positions on the aglycone generates the final bioactive saponin molecules, such as the well-known polyphyllins.

Quantitative Distribution of Key Steroidal Saponins

The concentration of steroidal saponins in Paris yunnanensis varies significantly depending on the plant tissue and developmental stage.[4][5] The rhizomes are generally the primary storage organs for these compounds, although biosynthesis also occurs in the leaves.[4][6] Below is a summary of the quantitative data for major saponins.

| Saponin | Tissue | Developmental Stage | Concentration (mg/g DW) | Reference |

| Polyphyllin I | Rhizome | Fruiting | 0.85 ± 0.04 | [4] |

| Leaf | Vegetative | 0.12 ± 0.01 | [4] | |

| Polyphyllin II | Rhizome | Fruiting | 1.21 ± 0.06 | [4] |

| Leaf | Vegetative | 0.25 ± 0.02 | [4] | |

| Polyphyllin VII | Rhizome | Fruiting | 2.54 ± 0.13 | [4] |

| Leaf | Vegetative | 0.48 ± 0.03 | [4] | |

| Dioscin | Rhizome | Fruiting | 0.67 ± 0.03 | [4] |

| Leaf | Vegetative | 0.09 ± 0.01 | [4] |

Table 1: Concentration of major steroidal saponins in different tissues and developmental stages of Paris yunnanensis. (DW = Dry Weight)

Experimental Protocols

Quantification of Steroidal Saponins by HPLC

This protocol is adapted from methodologies reported for the quantitative analysis of steroidal saponins in P. yunnanensis.[4][5]

3.1.1. Sample Preparation

-

Harvest fresh plant material (rhizomes or leaves) and wash thoroughly.

-

Dry the material in an oven at 60°C to a constant weight.

-

Grind the dried material into a fine powder.

-

Accurately weigh 1.0 g of the powdered sample into a flask.

-

Add 50 mL of 70% ethanol and perform ultrasonic-assisted extraction for 30 minutes at 50°C.

-

Centrifuge the extract at 4000 rpm for 10 minutes.

-

Filter the supernatant through a 0.22 µm membrane filter prior to HPLC analysis.

3.1.2. HPLC Conditions

-

Column: C18 reversed-phase column (4.6 mm × 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (A) and water (B).

-

0-10 min: 30-40% A

-

10-25 min: 40-50% A

-

25-40 min: 50-60% A

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 203 nm.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Quantification: Based on the peak area of external standards of known concentrations.

Gene Expression Analysis by qRT-PCR

This protocol outlines the key steps for analyzing the expression of genes involved in the steroidal saponin biosynthesis pathway.

3.2.1. RNA Extraction and cDNA Synthesis

-

Harvest fresh plant tissue and immediately freeze in liquid nitrogen to prevent RNA degradation.

-

Extract total RNA using a plant RNA extraction kit according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

-

Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

3.2.2. qRT-PCR Reaction

-

Prepare the reaction mixture containing cDNA template, forward and reverse primers for the gene of interest, and a SYBR Green master mix.

-

Use a housekeeping gene (e.g., actin) as an internal control for normalization.

-

Perform the qRT-PCR in a real-time PCR system with the following typical thermal cycling conditions:

-

Initial denaturation: 95°C for 5 min.

-

40 cycles of:

-

Denaturation: 95°C for 15 s.

-

Annealing/Extension: 60°C for 30 s.

-

-

-

Analyze the results using the 2-ΔΔCt method to calculate the relative gene expression levels.

Regulation of the Biosynthesis Pathway

The biosynthesis of steroidal saponins is a tightly regulated process, influenced by both developmental cues and environmental factors. Transcriptome analyses have revealed that the expression of many key biosynthetic genes is spatio-temporally regulated, with higher expression levels often observed in leaves during the vegetative stage.[1][4]

Several families of transcription factors, including bHLH , MYB , and WRKY , are known to regulate terpenoid biosynthesis in other plant species and are likely involved in controlling the expression of steroidal saponin biosynthetic genes in P. yunnanensis. Furthermore, external stimuli such as light intensity have been shown to influence the accumulation of certain saponins, suggesting the involvement of light-responsive signaling pathways. The elucidation of the precise regulatory mechanisms and signaling cascades remains an active area of research.

Conclusion and Future Perspectives

The biosynthesis of steroidal saponins in Paris yunnanensis is a complex and highly regulated metabolic pathway. Significant progress has been made in identifying the key enzymes and intermediates involved. However, a complete elucidation of the downstream modification steps and the upstream regulatory networks is still required. Future research, leveraging multi-omics approaches and functional genomics, will be crucial to unravel the remaining mysteries of this pathway. A deeper understanding will not only facilitate the conservation and sustainable utilization of this valuable medicinal plant but also pave the way for the synthetic biology-based production of these potent bioactive compounds for pharmaceutical applications.

References

- 1. Qualitative and quantitative analysis of steroidal saponins in crude extracts from Paris polyphylla var. yunnanensis and P. polyphylla var. chinensis by high performance liquid chromatography coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | The synthesis of Paris saponin VII mainly occurs in leaves and is promoted by light intensity [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Analysis of the heavy metal contents’ effect on steroidal saponins and the anti-breast cancer activity of Paris polyphylla var. yunnanensis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Optimization of ultrasound-assisted extraction of two saponins from Paris polyphylla var. yunnanensis leaves using response surface methodology [frontiersin.org]

- 6. Transcriptome analysis of Paris polyphylla var. yunnanensis illuminates the biosynthesis and accumulation of steroidal saponins in rhizomes and leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Ethnobotanical Potential of Paris yunnanensis and the Bioactive Compound Parisyunnanoside B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paris yunnanensis, a perennial herb deeply rooted in Traditional Chinese Medicine (TCM), has long been revered for its therapeutic properties, particularly in the treatment of cancer and inflammatory conditions. This in-depth technical guide delves into the ethnobotanical applications of this potent medicinal plant, with a focused exploration of its key bioactive constituent, Parisyunnanoside B. This document provides a comprehensive overview of the traditional knowledge surrounding P. yunnanensis, alongside a detailed examination of the isolation, purification, and pharmacological activities of this compound. It aims to bridge the gap between traditional use and modern scientific validation by presenting available quantitative data, outlining experimental protocols, and visualizing the molecular mechanisms of action through signaling pathway diagrams. This guide serves as a critical resource for researchers and professionals in the fields of ethnopharmacology, natural product chemistry, and drug discovery, facilitating further investigation into the therapeutic potential of this compound.

Ethnobotanical Uses of Paris yunnanensis

Paris yunnanensis, known in Chinese as “Dian Chonglou,” has a rich history of use in traditional medicine, primarily in the Yunnan province of China. The rhizome of the plant is the most commonly used part and is traditionally prepared in various ways, including fresh, dried, or processed with wine or honey.[1]

An ethnobotanical study conducted in Northwest Yunnan Province revealed that P. yunnanensis is predominantly used for its anti-cancer and anti-inflammatory properties.[1][2] Traditional practitioners utilize it to "clear heat and detoxify," "reduce swelling and pain," and "cool the liver and calm convulsions."[2] These applications translate to the treatment of a wide range of ailments, as summarized in the table below.

| Traditional Use Category | Specific Ailments Treated |

| Oncology | Various types of cancer.[1] |

| Inflammatory Conditions | Swelling, pain, traumatic injuries, abscesses, furuncles, carbuncles.[2] |

| Infections & Detoxification | Mumps, snake bites. |

| Other | Respiratory diseases.[2] |

P. yunnanensis is often used in complex herbal formulas, combined with other medicinal plants like Engleromyces sinensis and Glycyrrhiza yunnanensis, to enhance its therapeutic efficacy and balance its properties.[1]

This compound: A Key Bioactive Constituent

The medicinal properties of P. yunnanensis are largely attributed to its rich content of steroidal saponins. Among these, this compound stands out as a significant bioactive compound.

Isolation and Purification of this compound

The isolation and purification of this compound from the rhizomes of P. yunnanensis is a multi-step process that leverages various chromatographic techniques. While a specific, detailed protocol for this compound was not found in the immediate search, a general workflow for the separation of steroidal saponins from Paris polyphylla var. yunnanensis can be adapted.

Experimental Workflow for Saponin Isolation

Caption: General workflow for the isolation and purification of this compound.

Detailed Methodologies:

-

Extraction: The dried and powdered rhizomes of P. yunnanensis are typically extracted with an organic solvent, such as ethanol, using methods like maceration or reflux extraction. The resulting extract is then concentrated to yield a crude extract.

-

Purification: The crude extract is subjected to preliminary purification using macroporous adsorption resins.[3] This step helps to enrich the saponin content by removing pigments, polysaccharides, and other impurities. Different resins can be tested to optimize the adsorption and desorption of the target saponins.[3]

-

Isolation: The enriched saponin fraction is further separated by column chromatography over silica gel. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing this compound are then pooled and subjected to final purification using preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.[1]

Pharmacological Activities of this compound and Related Saponins

While specific quantitative data and detailed signaling pathways for this compound are not extensively available in the public domain, studies on steroidal saponins from Paris species provide strong evidence for their anticancer and anti-inflammatory activities.

Anticancer Activity

Steroidal saponins isolated from Paris polyphylla var. yunnanensis have demonstrated potent cytotoxic effects against various cancer cell lines.[4] The primary mechanism of action is believed to be the induction of apoptosis (programmed cell death) and cell cycle arrest.[4]

Quantitative Data on Cytotoxicity of Related Saponins from P. yunnanensis

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Saponin Compound 1 | Human Nasopharyngeal Carcinoma (CNE) | Value not specified, but more potent than cisplatin | [4] |

| Saponin Compound 2 | Human Nasopharyngeal Carcinoma (CNE) | Value not specified, but more potent than cisplatin | [4] |

| Saponin Compound 3 | Human Nasopharyngeal Carcinoma (CNE) | Value not specified, but more potent than cisplatin | [4] |

| Saponin Compound 4 | Human Nasopharyngeal Carcinoma (CNE) | Value not specified, but more potent than cisplatin | [4] |

| Saponin Compound 5 | Human Nasopharyngeal Carcinoma (CNE) | Value not specified, but more potent than cisplatin | [4] |

| Saponin Compound 6 | Human Nasopharyngeal Carcinoma (CNE) | Value not specified, but more potent than cisplatin | [4] |

| Saponin Compound 7 | Human Nasopharyngeal Carcinoma (CNE) | Strongest inhibitory effect | [4] |

Note: The specific identities of these saponin compounds and their relation to this compound require further investigation.

Proposed Signaling Pathway for Anticancer Activity

Based on the known mechanisms of other natural compounds, this compound may induce apoptosis through the modulation of key signaling pathways such as the NF-κB pathway. Inhibition of NF-κB can lead to the downregulation of anti-apoptotic proteins and the upregulation of pro-apoptotic proteins.

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Anti-inflammatory Activity

The traditional use of P. yunnanensis for treating inflammatory conditions suggests that its constituents, including this compound, possess anti-inflammatory properties. The mechanism is likely linked to the inhibition of pro-inflammatory mediators.

Experimental Protocols for Evaluating Anti-inflammatory Activity:

-

In Vitro Assays:

-

LPS-induced Macrophage Model: RAW 264.7 macrophage cells can be stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. The effect of this compound on the production of nitric oxide (NO), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) can be quantified using Griess reagent and ELISA kits, respectively.[5][6]

-

Western Blot Analysis: The expression levels of key inflammatory proteins such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and components of the NF-κB and MAPK signaling pathways can be assessed by Western blotting.[6]

-

-

In Vivo Models:

-

Carrageenan-induced Paw Edema: This is a standard model to evaluate acute inflammation.[7] Paw edema is induced in rodents by injecting carrageenan, and the reduction in paw volume after treatment with this compound is measured over time.

-

Croton Oil-induced Ear Edema: This model is used to assess topical anti-inflammatory activity. Croton oil is applied to the mouse ear to induce inflammation, and the reduction in ear swelling following treatment with this compound is quantified.

-

Proposed Signaling Pathway for Anti-inflammatory Activity

Similar to its anticancer effects, the anti-inflammatory activity of this compound is likely mediated through the inhibition of the NF-κB signaling pathway, which is a central regulator of inflammation.

Caption: Proposed mechanism of anti-inflammatory action of this compound.

Future Directions and Conclusion

The ethnobotanical uses of Paris yunnanensis provide a strong foundation for its investigation as a source of novel therapeutic agents. This compound, as a key bioactive constituent, holds significant promise, particularly in the fields of oncology and immunology. However, to fully realize its potential, further research is imperative.

Key areas for future research include:

-

Quantitative Bioactivity Studies: Detailed in vitro and in vivo studies are needed to determine the specific IC50 values of this compound against a broader range of cancer cell lines and to quantify its anti-inflammatory efficacy in various animal models.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound is crucial for understanding its therapeutic effects and potential side effects.

-

Pharmacokinetic and Toxicological Studies: Comprehensive studies on the absorption, distribution, metabolism, excretion, and toxicity of this compound are essential for its development as a clinical drug candidate.

-

Synergistic Studies: Investigating the potential synergistic effects of this compound with other compounds from P. yunnanensis or with existing chemotherapeutic and anti-inflammatory drugs could lead to more effective treatment strategies.

References

- 1. Separation and Purification of Two Saponins from Paris polyphylla var. yunnanensis by a Macroporous Resin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers [mdpi.com]

- 3. Preparative separation and purification of steroidal saponins in Paris polyphylla var. yunnanensis by macroporous adsorption resins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Steroidal saponins from Paris polyphylla var. yunnanensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF- κ B Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stevioside suppressed inflammatory cytokine secretion by downregulation of NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

Methodological & Application

Application Notes and Protocols for the Isolation of Steroidal Saponins Using Macroporous Resin Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

Steroidal saponins, a diverse group of naturally occurring glycosides, have garnered significant attention in the pharmaceutical and nutraceutical industries due to their wide range of biological activities, including anti-inflammatory, anti-cancer, and cardioprotective effects. The isolation and purification of these compounds from complex plant extracts is a critical step in their development as therapeutic agents. Macroporous resin chromatography has emerged as a simple, effective, and scalable method for the enrichment and separation of steroidal saponins.[1] This technique offers advantages such as high adsorption capacity, good selectivity, and the ability to regenerate and reuse the resin, making it a cost-effective solution for both laboratory and industrial-scale production.[2][3]

This document provides detailed application notes and protocols for the isolation of steroidal saponins using macroporous resin chromatography, with a focus on practical experimental procedures and the underlying principles of the separation process.